2-Amino-1-(3-methoxyphenyl)ethanone
Description
2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (CAS 24037-72-7) is a fine chemical intermediate with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is characterized by a methoxy (-OCH₃) group at the 3-position of the phenyl ring and an amino (-NH₂) group adjacent to the ketone moiety. Key physical properties include a boiling point of 320.2°C and a flash point of 147.5°C .
Properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGCJNAVDKWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxyacetophenone Derivatives
2-Amino-1-(2-hydroxyphenyl)ethanone (CAS 72481-17-5)
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.17 g/mol
- Synthesis : Prepared via reduction of 3-nitro-4-hydroxycoumarin with hydriodic acid and acetic acid .
2-Amino-1-(4-hydroxyphenyl)ethanone (CAS 77369-38-1)
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.17 g/mol
- Synthesis : Derived from oxidation of biogenic amines or hydrogenation of nitroso precursors .
- Key Differences : The para-hydroxyl group may confer distinct electronic effects (e.g., resonance stabilization) compared to the meta-methoxy group in the target compound.
2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone (CAS 22510-12-9)
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Synthesis: Prepared via reaction of ethylamine with α-bromoacetophenone derivatives .
Imidazolopiperazine Derivatives (Antimalarial Agents)
highlights structurally related compounds with substituted imidazolopiperazine moieties. Key examples include:
| Compound Structure | IC₅₀ (3D7/W2 Malaria Strains) | Key Substituents |
|---|---|---|
| 2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl)-... | 10/30 nM | 3-Fluorophenyl, 4-fluorophenyl |
| 2-Amino-1-(3-(4-fluorophenyl)amino)-2-(4-methoxyphenyl)-... | 2270/1702 nM | 4-Methoxyphenyl |
Key Observations :
- The presence of electron-withdrawing groups (e.g., fluorine) at specific positions significantly enhances antimalarial potency, as seen in the compound with IC₅₀ values of 10/30 nM .
- Methoxy substituents (e.g., 4-methoxyphenyl) correlate with reduced activity, suggesting steric or electronic hindrance effects.
Key Insights :
- The hydrochloride form of the target compound has a higher molecular weight and boiling point compared to non-salt derivatives.
- Safety data for many analogs remain incomplete, emphasizing the need for cautious handling.
Structural-Activity Relationships (SAR) :
- Methoxy vs.
- Halogen Substituents : Fluorine atoms improve antimalarial efficacy by modulating electron density and binding affinity .
Q & A
Q. What are the common synthetic routes for 2-Amino-1-(3-methoxyphenyl)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 3-methoxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by nitration and reduction. For the hydrochloride salt, the free base is treated with HCl in a suitable solvent.
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, DCM, 0°C | 65–75 |
| Nitration | HNO₃, H₂SO₄, 40°C | 50–60 |
| Reduction | H₂, Pd/C, EtOH | 80–85 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?
Methodological Answer :
- ¹H/¹³C NMR :
- Amino Protons : Broad singlet at δ 5.2–5.6 ppm (exchangeable).
- Methoxy Group : Sharp singlet at δ 3.8 ppm.
- Ketone Carbon : Signal at ~205 ppm in ¹³C NMR.
- IR Spectroscopy :
- Stretching vibrations for C=O (~1680 cm⁻¹) and NH₂ (~3350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 165 (free base) or 201.65 (hydrochloride) .
Troubleshooting Tip : Use deuterated DMSO for NMR to dissolve hydrochloride salts effectively.
Q. What safety protocols should be followed when handling this compound hydrochloride in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust (P261 precaution) .
- Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite.
- Storage : Keep in airtight containers away from light; hygroscopic properties necessitate desiccants .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound derivatives?
Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT) by comparing with crystallographic data (if available).
- Step 2 : Check for tautomeric equilibria (e.g., enol-keto forms) using variable-temperature NMR.
- Step 3 : Re-examine solvent effects; DMSO may stabilize specific conformers .
Example : A predicted δ 5.4 ppm NH₂ signal shifting to δ 5.8 ppm in D₂O suggests hydrogen bonding.
Q. What methodological challenges arise during crystallographic refinement of this compound using SHELXL, and how can they be addressed?
Methodological Answer :
Q. Refinement Table :
| Parameter | Ideal Value | Adjustment in SHELXL |
|---|---|---|
| R1 (%) | <5 | Use L.S. cycles with WGHT |
| Flack x | 0.0(1) | Apply TWIN/BASF if >0.3 |
Q. What mechanistic approaches are recommended for studying the biological interactions of this compound with cellular targets?
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like serotonin transporters.
- Molecular Dynamics (MD) Simulations : Model interactions between the methoxy group and hydrophobic binding pockets.
- Mutagenesis Studies : Replace key residues (e.g., Tyr95 in enzymes) to assess binding dependency .
Q. Example Workflow :
In vitro Assays : Measure IC₅₀ against bacterial strains for antimicrobial activity.
Docking Studies : Use AutoDock Vina to predict binding poses.
Validation : Cross-check with SPR/ITC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
